molecular formula C6H5Br2N B116701 5-Bromo-2-(bromomethyl)pyridine CAS No. 145218-19-5

5-Bromo-2-(bromomethyl)pyridine

Cat. No. B116701
CAS RN: 145218-19-5
M. Wt: 250.92 g/mol
InChI Key: PKCHRWPMNDRVMI-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)pyridine is a chemical compound with the CAS Number: 145218-19-5. It has a molecular weight of 250.92 . It is used in the synthesis of methyleneimidazole substituted biaryls as inhibitors of human 17α-hydroxylase-17,20-lyase .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(bromomethyl)pyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom and at the 2-position with a bromomethyl group .


Physical And Chemical Properties Analysis

5-Bromo-2-(bromomethyl)pyridine has a boiling point of 256℃ and a density of 1.955. It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Bipyridine Derivatives

5-Bromo-2-(bromomethyl)pyridine has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine . Bipyridine derivatives are important in various fields, including materials science, coordination chemistry, and pharmaceuticals.

Synthesis of Terpyridine Derivatives

This compound is also used in the synthesis of 5-methyl-2,2′:6′,2″-terpyridine and 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine . Terpyridine derivatives are widely used in the field of supramolecular chemistry due to their ability to form stable complexes with transition metals.

Suzuki Cross-Coupling Reactions

5-Bromo-2-(bromomethyl)pyridine is used in Suzuki cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis, particularly in the pharmaceutical industry.

Synthesis of Pyridine-Based Derivatives

The compound is used in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These derivatives have potential applications in medicinal chemistry.

Quantum Mechanical Investigations

The synthesized pyridine derivatives from 5-Bromo-2-(bromomethyl)pyridine have been studied using Density Functional Theory (DFT) . These studies help in understanding the possible reaction pathways and the compounds’ potential as chiral dopants for liquid crystals.

Biological Activities

The pyridine derivatives synthesized from 5-Bromo-2-(bromomethyl)pyridine have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . This makes the compound important in the development of new therapeutic agents.

Safety And Hazards

5-Bromo-2-(bromomethyl)pyridine is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 5-Bromo-2-(bromomethyl)pyridine are not mentioned in the available resources, bromopyridines are generally valuable in the field of medicinal chemistry due to their utility in the synthesis of various biologically active compounds .

properties

IUPAC Name

5-bromo-2-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHRWPMNDRVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634134
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(bromomethyl)pyridine

CAS RN

145218-19-5
Record name 5-Bromo-2-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(bromomethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 4.69 g (27 mmol) sample of 5-bromo-2-picoline from step 1 was dissolved in 250 mL of carbon tetrachloride, treated with 4.85 g (27 mmol) of N-bromosuccinimide (NBS) and 400 mg (2.4 mmol) of azobisisobutyronitrile (AIBN), and stirred at reflux for 3 h. Filtration and concentration in vacuo provided crude 5-bromo-2-bromomethylpyridine which was 64% monobrominated by NMR; no purification was attempted: NMR (CDCl3) δ4.50 (s, 2H), 7.34 (d, J=8 Hz, 1H), 7.82 (dd, J=8 and 2 Hz, 1H), 8.63 (d, J=2 Hz, 1H).
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400 mg
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Synthesis routes and methods II

Procedure details

Dissolve 2-hydroxymethyl-5-bromopyridine (5.21 g, 27.7 mmol) in 48% aqueous hydrobromic acid (20 mL). Heat the mixture at 150° C. for 2 h. Cool to ambient temperature and remove excess hydrobromic acid under vacuum. Dilute with water, add cautiously saturated aqueous NaHCO3 and extract three times with EtOAc. Dry over anhydrous Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1) to give the title compound as pink oil (6.0 g, 87%) that crystallizes in the freezer.
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5.21 g
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20 mL
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87%

Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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